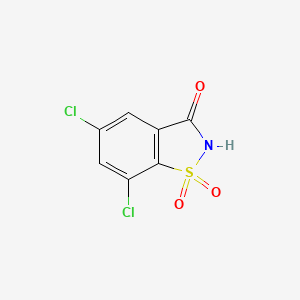

5,7-Dichloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

説明

特性

分子式 |

C7H3Cl2NO3S |

|---|---|

分子量 |

252.07 g/mol |

IUPAC名 |

5,7-dichloro-1,1-dioxo-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C7H3Cl2NO3S/c8-3-1-4-6(5(9)2-3)14(12,13)10-7(4)11/h1-2H,(H,10,11) |

InChIキー |

YCORWGDDELNORT-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C2=C1C(=O)NS2(=O)=O)Cl)Cl |

製品の起源 |

United States |

生物活性

5,7-Dichloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a synthetic compound belonging to the benzothiazole class, characterized by its unique structural features and promising biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₄Cl₂N₂O₃S. Its structure includes two chlorine atoms at the 5 and 7 positions of the benzothiazole ring and a trione functional group. This configuration is believed to enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : It has been suggested that the compound may reduce inflammation markers such as IL-6 and TNF-α in mouse macrophages .

- Anticancer Properties : The compound has demonstrated the ability to inhibit cancer cell proliferation in various human cancer cell lines (e.g., A431 and A549) through mechanisms involving apoptosis and cell cycle arrest .

Anticancer Activity

A study evaluated the effects of several benzothiazole derivatives on human cancer cell lines. The results indicated that this compound exhibited notable anticancer activity:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A431 | 4.0 | Induction of apoptosis; inhibition of AKT and ERK pathways |

| A549 | 3.5 | Cell cycle arrest; reduced migration |

The compound significantly inhibited cell migration and proliferation and modulated inflammatory cytokines in treated cells .

Antimicrobial Activity

In vitro assays have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound could be further explored for therapeutic applications in treating infections.

Case Studies

Case Study 1: Dual Action on Cancer Cells

A recent investigation focused on the dual-action potential of benzothiazole derivatives. Among these compounds, this compound showed significant inhibition of both tumor growth and inflammatory responses in a mouse model. The study highlighted its ability to target both cancerous cells and inflammatory pathways simultaneously .

Case Study 2: Structural Modifications for Enhanced Activity

Research into structural modifications of benzothiazole derivatives found that altering substituents could enhance biological activity. The positioning of chlorine atoms in this compound is critical for its interaction with specific molecular targets within cancer cells .

類似化合物との比較

Substituent Effects on Molecular Properties

The table below compares key structural and electronic features of 5,7-dichloro-1λ⁶,2-benzothiazole-1,1,3-trione with analogs bearing different substituents:

Structural and Spectroscopic Comparisons

- IR/NMR Data : and highlight characteristic IR peaks for sulfonyl (1330–1160 cm⁻¹) and nitrile groups (2235 cm⁻¹) in related compounds. For the dichloro derivative, similar sulfonyl stretching frequencies are expected, with ¹H-NMR signals reflecting aromatic protons deshielded by Cl substituents .

- Crystallography : Analogous compounds like 2-ethyl-1λ⁶,2-benzothiazole-1,1,3-trione () have been structurally resolved using SHELX software, suggesting that the dichloro variant could adopt a planar benzothiazole ring with sulfonyl groups in a trigonal geometry .

準備方法

Analytical Data and Characterization

The identification and confirmation of the synthesized compound are typically carried out by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the aromatic protons and substitution pattern.

- Mass Spectrometry (MS) : To verify molecular weight consistent with dichloro substitution and trione moiety.

- Infrared (IR) Spectroscopy : To detect characteristic sulfone (S=O) stretching vibrations and carbonyl groups.

- Elemental Analysis : To confirm the presence of chlorine atoms and overall elemental composition.

- Melting Point Determination : To assess purity and physical properties.

Research Findings on Preparation and Reactivity

- Benzothiazole derivatives with chloro substitutions at positions 5 and 7 have been synthesized via chlorination of aminothiophenol precursors or direct use of chlorinated starting materials, followed by ring closure and oxidation steps.

- The oxidation step to form the 1,1,3-trione is critical and typically employs peracid oxidants, which convert the sulfur atom to a sulfone, a key feature of the trione structure.

- The dichloro substituents influence the electronic properties of the benzothiazole ring, potentially affecting the reactivity in subsequent functionalization or biological activity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reactions | Oxidizing Agent | Advantages | Limitations |

|---|---|---|---|---|---|

| Route A | 5,7-Dichloro-2-aminothiophenol | Cyclization to benzothiazole, oxidation to sulfone | m-CPBA or H2O2 | Direct chlorinated precursor, fewer steps | Availability of chlorinated aminothiophenol |

| Route B | 2-Aminothiophenol + Chlorination post-synthesis | Benzothiazole formation, then selective chlorination, oxidation | Chlorination reagents + oxidants | Flexibility in chlorination step | Requires selective chlorination control |

| Route C | Multi-step from substituted aniline derivatives | Substitution, cyclization, oxidation | Various oxidants | Potential for diverse substitutions | Longer synthesis, purification challenges |

Q & A

Advanced Research Question

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., trypanothione reductase in trypanosomatids). Docking poses from similar compounds show halogen bonds between chloro groups and active-site residues .

- MD Simulations : Assess binding stability over 100-ns trajectories to identify critical interactions (e.g., π-π stacking with aromatic residues) .

- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors near the trione group) for target engagement .

How can phenotypic screening and target-based assays be integrated to identify the mechanism of action of this compound?

Advanced Research Question

- Phenotypic Screening : Test against parasite models (e.g., Trypanosoma brucei) to assess growth inhibition .

- Target Deconvolution : Use affinity chromatography or thermal shift assays to identify bound proteins. For example, benzothiazoles often inhibit enzymes like topoisomerase II .

- Dual-Target Inhibition : Design derivatives to simultaneously modulate related pathways (e.g., kinase and protease inhibition) .

What strategies are recommended for validating compound stability under physiological conditions?

Advanced Research Question

- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .

- Thermal Stability : Heat to 37°C for 48 hours and assess structural integrity via TGA/DSC .

- Light Sensitivity : Store under UV light and track photodegradation products using LC-MS .

How do solvent choice and reaction stoichiometry influence the synthesis of analogs with enhanced bioactivity?

Advanced Research Question

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for chloro-group replacements .

- Stoichiometry : A 1.2:1 molar ratio of NaNO₂ to amine precursors optimizes diazotization in azide derivatives .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps in thiadiazole formation .

What methodologies are employed to assess the compound’s potential for dual-target inhibition in complex diseases?

Advanced Research Question

- Fragment-Based Design : Optimize substructures (e.g., thiazole-triazole core) to bind multiple active sites .

- Polypharmacology Profiling : Screen against panels of kinases, GPCRs, and ion channels .

- Synergy Studies : Evaluate combination therapies with existing drugs (e.g., miltefosine derivatives) to enhance efficacy .

How can researchers address discrepancies between computational predictions and experimental bioactivity results?

Advanced Research Question

- Force Field Refinement : Adjust parameters in docking software to better model halogen bonds .

- Conformational Sampling : Use enhanced sampling techniques (e.g., metadynamics) to explore flexible binding pockets .

- Experimental Validation : Synthesize top-scoring virtual hits and test in vitro to confirm activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。